3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-(Difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolopyridazine core with difluoromethyl, methyl, and prop-2-yn-1-yl groups attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization with a difluoromethylating agent and subsequent functionalization with the appropriate alkyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The difluoromethyl group can be oxidized to form difluoromethyl ketones or acids.
Reduction: : Reduction reactions can be used to convert the difluoromethyl group to a difluoromethylamine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Difluoromethyl ketones or acids.
Reduction: : Difluoromethylamine derivatives.
Substitution: : Various functionalized triazolopyridazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology
In biological research, 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be used as a probe to study enzyme mechanisms or as a tool in molecular biology to investigate the effects of difluoromethyl groups on biological systems.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and metabolic disorders.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides. Its difluoromethyl group can enhance the efficacy and selectivity of these products.
Mechanism of Action
The mechanism by which 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects depends on its molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors, altering their activity and leading to biological effects. The specific pathways involved would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: : This compound is structurally similar but lacks the triazolopyridazine core.
N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: : This compound has a similar core but lacks the difluoromethyl group.
Uniqueness
The uniqueness of 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine lies in its combination of the triazolopyridazine core with the difluoromethyl group, which provides enhanced biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(difluoromethyl)-N-methyl-N-prop-2-ynyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N5/c1-3-6-16(2)8-5-4-7-13-14-10(9(11)12)17(7)15-8/h1,4-5,9H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZKONPNTZXWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=NN2C(=NN=C2C(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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